

# A Comparative Analysis of Palladium-Rhodium vs. Platinum-Rhodium Catalysts

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## Compound of Interest

Compound Name: Palladium;rhodium

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This guide provides a detailed comparative analysis of palladium-rhodium (Pd-Rh) and platinum-rhodium (Pt-Rh) bimetallic catalysts, focusing on their synthesis, performance characteristics, and primary applications. The information is intended for researchers, scientists, and professionals in the fields of catalysis and chemical development, with an emphasis on experimental data and methodologies.

## Introduction

Bimetallic catalysts containing platinum group metals (PGMs) are crucial in numerous industrial applications, most notably in automotive catalytic converters for exhaust emission control.<sup>[1][2]</sup> By combining metals, it's possible to create catalysts with superior activity, selectivity, and stability compared to their monometallic counterparts, often due to synergistic effects between the metals.<sup>[3][4]</sup>

Palladium (Pd) and Platinum (Pt) are both highly effective for oxidizing carbon monoxide (CO) and unburnt hydrocarbons (HC).<sup>[5]</sup> Rhodium (Rh) is essential for the reduction of nitrogen oxides (NOx) to nitrogen (N<sub>2</sub>).<sup>[5][6]</sup> Consequently, Pd-Rh and Pt-Rh combinations are the most common formulations in three-way catalysts (TWCs). While both systems are designed to perform the same overall function, their performance characteristics, durability, and cost-effectiveness differ significantly. This guide will explore these differences through experimental data and established research.

## Synthesis and Preparation Protocols

The performance of bimetallic catalysts is highly dependent on their synthesis method, which influences particle size, metal distribution, and the degree of alloying. Common methods for preparing supported Pd-Rh and Pt-Rh catalysts include impregnation, co-impregnation, and colloidal synthesis.

## Experimental Protocol: Co-impregnation Method

The co-impregnation method is a widely used technique for preparing supported bimetallic catalysts.

- **Support Preparation:** A high-surface-area support material, typically gamma-alumina ( $\gamma$ - $\text{Al}_2\text{O}_3$ ) or ceria-zirconia (CZ), is selected.[\[3\]](#)
- **Precursor Solution:** Aqueous solutions of the metal precursors are prepared. For Pd-Rh catalysts, palladium nitrate ( $\text{Pd}(\text{NO}_3)_2$ ) and rhodium nitrate ( $\text{Rh}(\text{NO}_3)_3$ ) are common choices.[\[3\]](#) For Pt-Rh catalysts, chloroplatinic acid ( $\text{H}_2\text{PtCl}_6$ ) and rhodium chloride ( $\text{RhCl}_3$ ) can be used.[\[7\]](#)
- **Impregnation:** The support material is added to the mixed precursor solution. The mixture is stirred evenly at room temperature to ensure uniform wetting of the support.[\[3\]](#)
- **Drying:** The impregnated mixture is dried to remove the solvent, typically in an oven at 100-120°C for several hours.[\[3\]](#)
- **Calcination:** The dried material is then calcined in air at a high temperature (e.g., 550°C for 3 hours) to decompose the metal precursors into their oxide forms and anchor them to the support.[\[3\]](#)
- **Reduction (Optional but common):** The calcined catalyst is often reduced in a hydrogen ( $\text{H}_2$ ) stream at an elevated temperature to convert the metal oxides to their active metallic states, promoting the formation of bimetallic particles or alloys.

## Experimental Protocol: Polyol Synthesis of Nanoparticles

This method is used to create colloidal core-shell or alloyed nanoparticles that are subsequently deposited on a support.

- **Core Synthesis (for Core-Shell):** For Rh@Pt particles, Rh nanoparticles are first synthesized by reducing a rhodium salt (e.g., RhCl<sub>3</sub>) in ethylene glycol (EG) in the presence of a stabilizer like polyvinylpyrrolidone (PVP).[8]
- **Shell Formation:** A platinum precursor (e.g., PtCl<sub>2</sub>) is dissolved in ethylene glycol and added to the suspension of Rh core nanoparticles. The mixture is heated to deposit a platinum shell onto the rhodium cores.[8]
- **Support Deposition:** The final colloidal suspension of bimetallic nanoparticles is mixed with the support material (e.g.,  $\gamma$ -Al<sub>2</sub>O<sub>3</sub>). The slurry is then dried under vacuum to deposit the nanoparticles onto the support.[9]
- **Washing & Baking:** The catalyst is washed with solvents like acetone and ethanol to remove residual organics and then baked at a low temperature (e.g., 60°C).[9]

Caption: General workflow for catalyst synthesis and performance evaluation.

## Performance Comparison

The primary application for comparing Pd-Rh and Pt-Rh catalysts is in automotive three-way catalysis, where the goal is the simultaneous conversion of CO, HC, and NO<sub>x</sub>.

## Catalytic Activity

Catalytic activity is often measured by the "light-off temperature" (T<sub>50</sub>), the temperature at which 50% of a pollutant is converted. A lower T<sub>50</sub> indicates higher activity.

- **CO Oxidation:** Monometallic Pt catalysts are highly active for CO oxidation at low temperatures.[10] The addition of Rh to Pt does not significantly hinder this performance. Pd-containing catalysts, however, often require higher temperatures to become active in CO removal, especially in the presence of hydrocarbons which can poison the surface.[10]
- **Hydrocarbon (HC) Oxidation:** For propene oxidation, Pt-Rh catalysts can show a better light-off performance than Pd-only catalysts. The presence of Rh appears to enhance the effectiveness of Pt for HC conversion.[10]

- NOx Reduction: Rhodium is the most critical component for NOx reduction.<sup>[5][6]</sup> Studies comparing Pd/Rh and a Rh-only catalyst showed that Rh is essential for high NOx conversion and N2 selectivity.<sup>[6]</sup> In Pt-Rh systems, Pt's primary role is oxidation, while Rh handles NOx reduction.

```
// Main Catalyst Nodes pd_rh [label="Pd-Rh Catalyst", fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; pt_rh [label="Pt-Rh Catalyst", fillcolor="#4285F4",  
fontcolor="#FFFFFF"];
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// Pollutant Nodes co [label="CO Oxidation", shape="ellipse", fillcolor="#FBBC05",  
fontcolor="#202124"]; hc [label="HC Oxidation", shape="ellipse", fillcolor="#FBBC05",  
fontcolor="#202124"]; nox [label="NOx Reduction", shape="ellipse", fillcolor="#FBBC05",  
fontcolor="#202124"];
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// Performance Nodes pd_rh_co_perf [label="Good activity, but can be\ninhibited by HCs at low  
temp.", fillcolor="#FFFFFF", fontcolor="#202124", shape="note"]; pd_rh_hc_perf  
[label="Effective, especially in\n gasoline engine exhaust.", fillcolor="#FFFFFF",  
fontcolor="#202124", shape="note"]; pd_rh_nox_perf [label="High N2 selectivity due to Rh.\nPd  
assists in creating reducing\n conditions.", fillcolor="#FFFFFF", fontcolor="#202124",  
shape="note"];
```

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pt_rh_co_perf [label="Excellent low-temperature\n activity.[10]", fillcolor="#FFFFFF",  
fontcolor="#202124", shape="note"]; pt_rh_hc_perf [label="High activity; Rh can enhance\nPt  
performance.[10]", fillcolor="#FFFFFF", fontcolor="#202124", shape="note"]; pt_rh_nox_perf  
[label="Excellent N2 selectivity.\nPrimarily driven by Rh.", fillcolor="#FFFFFF",  
fontcolor="#202124", shape="note"];
```

```
// Edges pd_rh -> {co, hc, nox}; pt_rh -> {co, hc, nox};
```

```
co -> {pd_rh_co_perf, pt_rh_co_perf}; hc -> {pd_rh_hc_perf, pt_rh_hc_perf}; nox ->  
{pd_rh_nox_perf, pt_rh_nox_perf}; }
```

Caption: Performance comparison for key automotive pollutants.

## Durability and Stability

Catalyst durability is critical for long-term performance. Aging can occur through thermal degradation (sintering of metal particles) or chemical poisoning.

- **Thermal Stability:** A key advantage of bimetallic Pd-Rh systems is the stabilizing effect of Rh on Pd. Rh can act as a diffusion barrier, suppressing the aggregation and sintering of Pd particles during high-temperature aging. This leads to the maintenance of more active PdO species and superior conversion efficiency after aging.[\[3\]](#)
- **Performance After Aging:** In a comparative durability study, a conventional Pt-Rh catalyst demonstrated superior performance after low-temperature aging compared to Pd-containing catalysts. After 400 hours of aging at 440°C, the Pt-Rh catalyst maintained a CO/NOx conversion efficiency of 95%, whereas the Pd-Rh catalyst's efficiency was 77%.[\[11\]](#)

Catalyst System	Aging Conditions	Performance Metric	Result	Reference
Pt-Rh	400 hours @ 440°C	Steady-State CO/NOx Conversion	95%	<a href="#">[11]</a>
Pd-Rh	400 hours @ 440°C	Steady-State CO/NOx Conversion	77%	<a href="#">[11]</a>
Pd-Rh (Modified)	Hydrothermal Aging	Particle Stability	Rh acts as a diffusion barrier, suppressing Pd aggregation.	<a href="#">[3]</a>

## Selectivity and By-products

In NOx reduction, high selectivity towards N2 is crucial to avoid the formation of undesirable by-products like ammonia (NH3) and nitrous oxide (N2O).

- **Ammonia (NH3) Formation:** Pd-only catalysts tend to generate the highest amount of NH3 under rich conditions. The addition of Rh to Pd significantly lowers NH3 selectivity, as Rh is more active for the selective reduction of NOx to N2.[\[6\]](#)[\[12\]](#)

- Nitrous Oxide (N<sub>2</sub>O) Formation: Rh-only catalysts have been shown to generate the highest amounts of N<sub>2</sub>O.[\[6\]](#) In Pt-Rh systems used for ammonia oxidation, Pt catalysts generally exhibit lower N<sub>2</sub> selectivity and higher N<sub>2</sub>O selectivity compared to Rh-containing catalysts.[\[13\]](#)

Catalyst Component	Primary Role / Characteristic	Selectivity Impact	Reference
Palladium (Pd)	CO/HC Oxidation	High NH <sub>3</sub> formation under rich conditions.	<a href="#">[6]</a>
Platinum (Pt)	CO/HC Oxidation	Higher N <sub>2</sub> O selectivity compared to Rh in some reactions.	<a href="#">[13]</a>
Rhodium (Rh)	NO <sub>x</sub> Reduction	Essential for high N <sub>2</sub> selectivity; reduces NH <sub>3</sub> formation.	<a href="#">[6]</a> <a href="#">[12]</a>

## Applications Beyond Automotive

While dominated by TWC applications, these catalyst systems are also used in other areas.

- Pt-Rh Catalysts:
  - Ammonia Oxidation: Pt-Rh alloys, typically as gauzes, are the industrial standard for oxidizing ammonia to nitrogen monoxide, a key step in nitric acid production.[\[14\]](#)[\[15\]](#)
  - Preferential CO Oxidation (PROX): Rh@Pt core-shell nanoparticles supported on alumina have shown excellent activity and selectivity for the preferential oxidation of CO in hydrogen streams, achieving complete CO oxidation at 70°C.[\[9\]](#)[\[16\]](#)
- Pd-Rh Catalysts:
  - Hydrogen Isotope Exchange: Pd-Rh nanoparticles supported on  $\gamma$ -Al<sub>2</sub>O<sub>3</sub> have been tested for their catalytic activity in the monomolecular hydrogen isotope exchange reaction, where a synergistic effect was observed.[\[17\]](#)

- [2+2+2] Cycloaddition Reactions: While not a direct bimetallic application, rhodium complexes like Wilkinson's catalyst are often preferred over palladium complexes for certain organic cycloaddition reactions due to better performance in catalytic quantities. [18]

## Conclusion

Both Palladium-Rhodium and Platinum-Rhodium catalysts are highly effective systems, particularly for environmental applications. The choice between them often depends on the specific requirements of the application, including operating temperature, durability needs, and cost considerations.

- Platinum-Rhodium (Pt-Rh) catalysts generally exhibit superior low-temperature activity for CO oxidation and better overall performance after certain types of aging. They are the benchmark for applications like ammonia oxidation.
- Palladium-Rhodium (Pd-Rh) catalysts offer a significant cost advantage over Pt-Rh systems. The synergistic interaction where Rh stabilizes Pd against thermal degradation makes them a durable and effective choice for modern three-way converters, especially for gasoline engines. [3][19]

Future catalyst development will likely continue to focus on optimizing the distribution and interaction of these metals, creating advanced structures like core-shell nanoparticles and single-atom alloys to maximize efficiency and further reduce the loading of these precious and costly metals.

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